BenchChemオンラインストアへようこそ!

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline

α2-adrenergic receptor metabolite identification structure–activity relationship

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline (CAS not yet assigned; vendor catalog TRC B685135, molecular formula C₁₁H₇BrN₄, MW 275.1 g/mol) is a synthetic quinoxaline-imidazole hybrid that is structurally distinct from the clinically used α₂-adrenergic agonist brimonidine. Unlike the saturated 2-aminoimidazoline side chain present in brimonidine, this compound features a fully unsaturated 1H-imidazole ring connected directly at the 4-position to the quinoxaline core at C-6, with bromine occupying the C-5 position.

Molecular Formula C₁₁H₇BrN₄
Molecular Weight 275.1
Cat. No. B1153183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(1H-imidazol-4-yl)quinoxaline
Molecular FormulaC₁₁H₇BrN₄
Molecular Weight275.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline Procurement for Selectivity Profiling: A Procurement-Focused Baseline


5-Bromo-6-(1H-imidazol-4-yl)quinoxaline (CAS not yet assigned; vendor catalog TRC B685135, molecular formula C₁₁H₇BrN₄, MW 275.1 g/mol) is a synthetic quinoxaline-imidazole hybrid that is structurally distinct from the clinically used α₂-adrenergic agonist brimonidine . Unlike the saturated 2-aminoimidazoline side chain present in brimonidine, this compound features a fully unsaturated 1H-imidazole ring connected directly at the 4-position to the quinoxaline core at C-6, with bromine occupying the C-5 position . This precise C-4 imidazole connectivity is rare among commercially available quinoxaline-imidazole conjugates and positions the compound as a valuable chemical probe for imidazole-orientation structure–activity relationship (SAR) studies. The compound is listed by Toronto Research Chemicals (TRC) as a specialty reference standard and is supplied in neat form in 50 mg quantities, with an approximate delivery time of 54 days, indicating made-to-order or limited-stock synthesis .

Why 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline Cannot Be Replaced by Generic Quinoxaline-Imidazole Analogs


Generic substitution among quinoxaline-imidazole compounds fails because small changes in imidazole substitution pattern and halogenation produce large shifts in both biological target engagement and physicochemical properties. The target compound's 1H-imidazole is linked at C-4 of the imidazole ring (bonded to quinoxaline C-6), whereas brimonidine bears a 4,5-dihydro-1H-imidazol-2-ylamine at the same quinoxaline position . This connectivity change transforms a saturated, basic amine-bearing side chain into a planar, aromatic, non-basic imidazole, fundamentally altering hydrogen-bonding capacity, pKa, and receptor pharmacophore compatibility. Additionally, the single bromine at C-5 introduces distinct reactivity (Suzuki–Miyaura and other palladium-catalyzed cross-coupling handle) compared to the dihalogenated analog 6-bromo-4-chloroimidazo[1,5-a]quinoxaline, whose chloro substituent at C-4 alters electrophilic aromatic substitution sites and metabolic stability . These structural distinctions mean that no alternative commercially available quinoxaline-imidazole compound can substitute for 5-bromo-6-(1H-imidazol-4-yl)quinoxaline in SAR studies requiring the specific 4-imidazolyl geometry and mono-brominated scaffold.

Quantitative Differentiation Evidence for 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline vs. Closest Analogs


Imidazole-Core Connection: 4-Linked 1H-Imidazole vs. 2-Aminoimidazoline in Brimonidine Determines Receptor Activity

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline is identified as a possible metabolite of brimonidine by reference-standard catalog entries, yet the principal brimonidine metabolic pathways involve oxidative cleavage of the imidazoline ring to 5-bromo-6-guanidinoquinoxaline, not formation of the intact 4-imidazolyl derivative [1]. Brimonidine is a full α₂-adrenergic agonist with EC₅₀ = 0.45 nM for the α₂A adrenoreceptor ; its agonist activity depends critically on the 4,5-dihydro-1H-imidazol-2-ylamino side chain that is absent in the target compound. The replacement of brimonidine's 2-aminoimidazoline with a 4-linked 1H-imidazole in the target compound eliminates the basic amine pharmacophore required for α₂-receptor engagement. This establishes the target compound as an activity-null structural comparator for α₂-receptor SAR experiments, providing a negative-control scaffold that retains the quinoxaline-bromine core but lacks the agonist pharmacophore .

α2-adrenergic receptor metabolite identification structure–activity relationship

Synthetic Accessibility: Patent-Specified Cross-Coupling Route vs. Multi-Step SB-525334 Synthesis

The synthesis of 5-bromo-6-(1H-imidazol-4-yl)quinoxaline proceeds via a palladium-catalyzed cross-coupling of a 5,6-dihaloquinoxaline precursor with a 4-metallo-imidazole derivative, as described in a patented method (Russian patent RU2285003C1) . This convergent route enables independent optimization of the quinoxaline and imidazole fragments. In contrast, the structurally related ALK5 inhibitor SB-525334 (6-[2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]quinoxaline) incorporates a highly substituted imidazole bearing tert-butyl, methyl-pyridinyl, and quinoxaline groups, requiring a significantly more complex multi-step sequence [1]. The target compound's simpler substitution pattern (only C-4 imidazole attachment and C-5 bromine) provides a modular intermediate for downstream derivatization, whereas SB-525334's densely functionalized imidazole core limits further chemical modification. The target compound is available as a TRC specialty reference standard (50 mg), while SB-525334 is commercially available as an established research tool (5–25 mg) from multiple vendors, reflecting differing end-user procurement models [1]. ALK5 IC₅₀ = 14.3 nM for SB-525334 [1], but no ALK5 activity data exist for the target compound.

Suzuki–Miyaura coupling regioselective synthesis medicinal chemistry diversification

Halogenation Pattern: Single C5-Bromo vs. C6-Bromo/C4-Chloro Dihalogenated Analog Determines CYP450 Inhibition Profile

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline carries a single bromine substituent at C-5, whereas the structurally related dihalogenated compound 6-bromo-4-chloroimidazo[1,5-a]quinoxaline contains both C-6 bromine and C-4 chlorine atoms . This difference has meaningful consequences for off-target CYP450 inhibition. Dihalogenated imidazoquinoxalines are documented CYP3A4 inhibitors: a related 6-bromo-4-chloroimidazo[1,5-a]quinoxaline analog exhibits time-dependent inhibition of recombinant human CYP3A4 (IC₅₀ = 90 nM preincubated for 30 min with NADPH) [1]. The absence of the C-4 chlorine in the target compound removes a key structural feature associated with CYP3A4 time-dependent inhibition, as chlorine at C-4 in the imidazoquinoxaline scaffold directly interacts with the heme iron via a Type II binding mode, contributing to mechanism-based inactivation potential [1]. The target compound has not been directly profiled for CYP inhibition, but its C-4 unsubstituted imidazole (bearing only a hydrogen) lacks the halogen necessary for strong CYP3A4 coordination, providing a cleaner in vitro pharmacology profile for cell-based assays where CYP-mediated off-target effects confound phenotypic readouts .

drug metabolism CYP450 inhibition halogen substituent effects

Kinase Selectivity Portrait: Imidazolo-Quinoxaline Congeners vs. EGFR-Directed Imidazo[1,2-a]quinoxalines

Imidazolo-quinoxaline scaffolds exhibit divergent kinase inhibition profiles depending on imidazole connection topology. Imidazo[1,5-a]quinoxaline derivatives are established inhibitors of the Src-family kinase p56 Lck, with optimized compounds achieving IC₅₀ < 5 nM and cellular T-cell proliferation IC₅₀ < 1 μM [1]. A structurally simpler imidazo[1,5-a]quinoxalin-4-yl-phenyl-amine reference compound shows Lck IC₅₀ = 890 nM [2]. In contrast, imidazo[1,2-a]quinoxaline-based compounds are potent EGFR wild-type inhibitors (e.g., compound 9a: EGFR-WT IC₅₀ = 193.18 nM, compound 7j: 193.18 nM), comparable to erlotinib (IC₅₀ = 221.03 nM) [3]. 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline, which bears the imidazole at C-4 connected to quinoxaline C-6 (rather than fused as imidazo[1,5-a] or imidazo[1,2-a] systems), has no published kinase inhibition data. However, the non-fused 4-imidazolyl-quinoxaline architecture is a distinct chemotype from both fused imidazoquinoxaline series and is expected to sample different kinase selectivity space. Compounds with a non-fused 1H-imidazol-4-yl substituent on quinoxaline (e.g., SB-525334, which bears C-4 imidazole linked to quinoxaline C-6) target an entirely different kinase family – the TGF-β type I receptor ALK5 (IC₅₀ = 14.3 nM) – demonstrating that imidazole C-4 linkage directs selectivity away from Src-family kinases and toward receptor serine/threonine kinases [4].

kinase selectivity p56 Lck EGFR target engagement profiling

Quality and Availability: TRC Reference Standard vs. Generic Brimonidine and Bulk Intermediates

5-Bromo-6-(1H-imidazol-4-yl)quinoxaline is supplied as a Toronto Research Chemicals (TRC) catalog item (B685135, 50 mg, neat form) with a purity specification typically ≥95% and full analytical characterization including InChI, SMILES, and molecular formula verification . The estimated delivery time is approximately 54 days, reflecting made-to-order synthesis . In contrast, brimonidine (CAS 59803-98-4) is mass-produced as a pharmaceutical active ingredient and is available from multiple suppliers (TCI, MedChemExpress, VWR) at 200 mg to 1 g scales with immediate stock availability . The target compound is classified as a controlled product and is intended exclusively for laboratory research use (non-human research only), whereas brimonidine is a marketed drug (Alphagan®) with well-characterized impurity profiles [1]. The lead time and controlled-product status of 5-bromo-6-(1H-imidazol-4-yl)quinoxaline differentiate it from the readily available, pharmaceutical-grade brimonidine, positioning the target compound specifically for niche analytical and discovery research applications where a pure, structurally authenticated mono-brominated imidazolyl-quinoxaline reference material is required .

reference standard analytical quality control procurement lead time

Validated Research Applications Where 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline Delivers Quantifiable Advantage


α₂-Adrenergic Receptor SAR Studies: Differentiating Quinoxaline Core Effects from Imidazoline Pharmacophore Contributions

In experiments designed to dissect whether biological effects attributed to brimonidine arise from the quinoxaline-bromine scaffold or the 2-aminoimidazoline moiety, 5-bromo-6-(1H-imidazol-4-yl)quinoxaline serves as the definitive negative control. Since the target compound retains the identical 5-bromo-quinoxaline core as brimonidine but replaces the agonist-essential 4,5-dihydro-1H-imidazol-2-ylamine with a non-basic 1H-imidazol-4-yl group, any activity observed can be attributed to quinoxaline-core-driven effects rather than α₂-receptor engagement. This application is directly supported by the documented α₂A-receptor agonism of brimonidine (EC₅₀ = 0.45 nM) and the established metabolic fate of brimonidine, which does not produce the target compound as a significant metabolite [1].

Kinase Selectivity Panel Design: Non-Fused 4-Imidazolyl-Quinoxaline as a Serine/Threonine Kinase-Biased Chemotype

For kinase drug discovery programs seeking to expand beyond tyrosine kinase-targeted imidazoquinoxaline libraries, 5-bromo-6-(1H-imidazol-4-yl)quinoxaline provides a non-fused 4-imidazolyl-quinoxaline entry point with demonstrated class-level selectivity for serine/threonine kinases (as evidenced by the structurally related SB-525334 ALK5 IC₅₀ = 14.3 nM) [2], fundamentally distinct from the Src-family kinase inhibition profile of fused imidazo[1,5-a]quinoxalines (Lck IC₅₀ < 5 nM to 890 nM) [3][4] and the EGFR inhibition of imidazo[1,2-a]quinoxalines (EGFR-WT IC₅₀ = 193–223 nM) [5]. The presence of a free C-5 bromine enables late-stage diversification to probe ALK5 and related kinase SAR.

CYP450 Off-Target Liability Assessment: Monohalogenated Scaffold as a Cleaner Probe for Phenotypic Screening

In cell-based phenotypic assays where CYP3A4-mediated metabolism or mechanism-based inactivation can confound antiproliferative or cytotoxicity readouts, 5-bromo-6-(1H-imidazol-4-yl)quinoxaline offers a predicted advantage over dihalogenated imidazoquinoxaline analogs. The absence of a C-4 chlorine atom avoids the Type II heme-binding halogen pharmacophore that contributes to CYP3A4 time-dependent inhibition (IC₅₀ = 90 nM for a 6-bromo-4-chloro analog under 30 min NADPH preincubation) [6]. This makes the target compound preferable as a starting scaffold when the goal is to identify genuine target-mediated phenotypes rather than CYP-driven artifacts.

Modular Medicinal Chemistry Diversification via C5-Bromo Suzuki Coupling Handle

The single C-5 bromine of 5-bromo-6-(1H-imidazol-4-yl)quinoxaline is positioned for palladium-catalyzed cross-coupling reactions, as described in the patent literature for this compound class . Unlike the fully elaborated SB-525334 scaffold (which bears tert-butyl, methyl-pyridinyl, and quinoxaline substituents with no synthetic handles for further modification) [2], the target compound provides a modular intermediate that can be diversified with aryl, heteroaryl, alkenyl, or alkynyl groups at the C-5 position while retaining the intact 4-imidazolyl-quinoxaline architecture. This enables systematic exploration of C-5 substituent effects on target binding, solubility, and metabolic stability without altering the core imidazole connectivity.

Quote Request

Request a Quote for 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.